N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a combination of furan, pyridine, pyrazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions. One common approach starts with the preparation of the furan-2-yl-pyridine intermediate. This intermediate is then subjected to a series of reactions including sulfonation and pyrazole formation. The reaction conditions often involve the use of solvents like toluene, catalysts such as palladium, and reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide
- N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-5-15-13(7-11)14-3-2-6-21-14/h2-7,9-10,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVSDDSMZEMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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